molecular formula C18H13FN4O2S2 B2918128 N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 573696-93-2

N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide

Cat. No. B2918128
CAS RN: 573696-93-2
M. Wt: 400.45
InChI Key: KBILMXBLFRQQCW-UHFFFAOYSA-N
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Description

N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, also known as FQ-TsN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoxaline family and has been found to exhibit unique properties that make it a promising candidate for various laboratory experiments.

Scientific Research Applications

Selective Metal Ion Recognition

A study by Korin et al. (2011) investigated a series of sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives, noting their high selectivity toward Cu2+ ions in ethanol. These compounds exhibited stable and reversible binding, highlighted by a red shift in the UV–vis spectrum and an 'ON–OFF' fluorescence response, making them promising for Cu2+ recognition in environmental and biological samples Korin et al., 2011.

Fluorescent Pyridoquinoxalinium Derivatives

Research by Koner and Ray (2008) described the synthesis and structural characterization of a novel quinoxalinylium derivative, which serves as a fluorescent probe. The derivative exhibited emission at 580 nm upon excitation at 470 nm, suggesting its utility in fluorescence-based applications, including sensing and imaging Koner & Ray, 2008.

Antibacterial Quinoxaline Sulfonamides

Alavi et al. (2017) developed novel quinoxaline sulfonamides with significant antibacterial activity against Staphylococcus spp. and Escherichia coli. This study emphasizes the compound's potential as a scaffold for developing new antibacterial agents Alavi et al., 2017.

Anticancer Potential

A study by Ghorab et al. (2014) highlighted a series of thiophene derivatives, including those with sulfonamide, quinoline, and anthracene moieties, showing promising in vitro anticancer activity against the MCF7 breast cancer cell line. This research suggests the therapeutic potential of such derivatives in cancer treatment Ghorab et al., 2014.

Bioactive Quinoxaline-Containing Sulfonamides

A comprehensive review by Irfan et al. (2021) discussed the synthesis, biological activities, and structure-activity relationships of quinoxaline sulfonamide derivatives. These compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The review suggests that these hybrids have the potential to serve as lead compounds for developing therapeutic agents against various diseases Irfan et al., 2021.

properties

IUPAC Name

N-[3-(3-fluoroanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S2/c19-12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-27(24,25)16-9-4-10-26-16/h1-11H,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBILMXBLFRQQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((3-fluorophenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

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